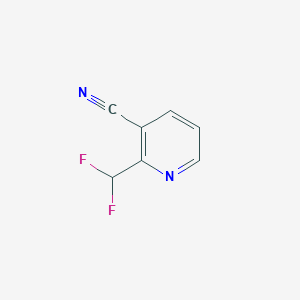

2-(Difluoromethyl)nicotinonitrile

Description

Significance of Nicotinonitrile Scaffolds in Advanced Chemical Synthesis

The nicotinonitrile, or 3-cyanopyridine, nucleus is a foundational scaffold in the design and synthesis of complex organic molecules. Its prevalence is rooted in its structural and electronic properties, which make it a versatile building block. The pyridine (B92270) ring is a common N-heteroaromatic feature found in a multitude of physiologically active compounds and natural products, including essential biomolecules like nicotinic acid, nicotinamide (B372718), and vitamin B6.

In medicinal chemistry, the nicotinonitrile scaffold is a privileged structure, recognized for its consistent appearance in molecules exhibiting a wide array of biological activities. These activities include anti-inflammatory, antioxidant, and anticancer effects. The presence of the cyano group provides a unique electronic profile and a site for further chemical modification, allowing chemists to develop extensive libraries of derivatives. The significance of this scaffold is underscored by its incorporation into several marketed pharmaceuticals, demonstrating its clinical and commercial relevance.

Table 1: Marketed Drugs Featuring the Nicotinonitrile Scaffold

| Drug Name | Therapeutic Class |

|---|---|

| Bosutinib | Antineoplastic (Tyrosine Kinase Inhibitor) |

| Milrinone | Cardiotonic Agent (PDE3 Inhibitor) |

| Neratinib | Antineoplastic (Tyrosine Kinase Inhibitor) |

| Olprinone | Cardiotonic Agent (PDE3 Inhibitor) |

Overview of Fluorinated Pyridine Derivatives in Chemical Sciences

The intentional introduction of fluorine into organic molecules is a powerful and widely adopted strategy in modern drug discovery and materials science. When applied to the pyridine ring, fluorination can profoundly alter a molecule's physicochemical and biological properties. The high electronegativity and small size of the fluorine atom can lead to enhanced metabolic stability, increased binding affinity to biological targets, and modified lipophilicity, all of which are critical parameters in the development of effective therapeutic agents.

The difluoromethyl group (-CF₂H) has garnered particular attention. It is often employed as a bioisostere—a substituent that mimics the size and electronic properties of another group while offering distinct advantages. Specifically, the -CF₂H group can serve as a metabolically stable replacement for hydroxyl (-OH), thiol (-SH), or amino (-NH₂) groups. It can also function as a lipophilic hydrogen bond donor, a rare and valuable characteristic that can introduce new, favorable interactions with biological targets. This strategic replacement can lead to drug candidates with improved pharmacokinetic profiles and a higher likelihood of clinical success.

Table 2: Example of a Clinically Relevant Fluorinated Pyridine Derivative

| Compound Name | Significance |

|---|---|

| Ivosidenib | An IDH1 inhibitor used in cancer therapy, synthesized using a fluorinated pyridine intermediate. researchgate.net |

Research Trajectory of 2-(Difluoromethyl)nicotinonitrile within Synthetic Organic Chemistry

The research trajectory for this compound is primarily focused on its synthesis and its potential application as a specialized building block. The molecule itself is a logical target for synthesis, as it combines the desirable features of the nicotinonitrile core with the property-enhancing effects of the difluoromethyl group.

Synthesis: The creation of this compound presents a distinct synthetic challenge. Research in this area explores efficient and regioselective methods for introducing the difluoromethyl group onto the pyridine ring at the C2 position. General strategies in the field include:

Late-stage difluoromethylation: Developing reactions that can add the -CF₂H group to a pre-formed nicotinonitrile ring. This approach is valuable for quickly creating analogues of existing compounds.

De novo ring synthesis: Constructing the pyridine ring from simpler, commercially available fluorinated precursors. This method can offer better control over the final substitution pattern. A scalable synthesis for 2-difluoromethyl pyridines using this "build-up" approach from inexpensive materials has been reported, highlighting a user-friendly path to this class of compounds. researchgate.net

Potential Applications: The primary driver for the synthesis of this compound is its potential as a high-value intermediate in drug discovery programs. Its structure is designed to leverage the bioisosteric properties of the difluoromethyl group. Researchers can incorporate this molecule into larger, more complex structures to:

Block sites of metabolic oxidation, thereby improving a drug's half-life.

Enhance binding affinity by introducing new hydrogen bonding interactions.

Fine-tune lipophilicity and cell membrane permeability to improve a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

The ongoing research into this and similar molecules aims to expand the toolbox available to medicinal chemists, enabling the rational design of next-generation therapeutics with superior properties.

Table 3: Physicochemical Properties of a Representative Fluorinated Nicotinonitrile

Data for the closely related isomer, 2-(Trifluoromethyl)nicotinonitrile, is provided for reference.

| Property | Value | Source |

|---|---|---|

| CAS Number | 870066-15-2 | sigmaaldrich.com |

| Molecular Formula | C₇H₃F₃N₂ | sigmaaldrich.com |

| Molecular Weight | 172.11 g/mol | sigmaaldrich.com |

| Density | 1.3437 g/mL at 25 °C | sigmaaldrich.com |

| Refractive Index | n20/D 1.4641 | sigmaaldrich.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

1805192-58-8 |

|---|---|

Molecular Formula |

C7H4F2N2 |

Molecular Weight |

154.12 g/mol |

IUPAC Name |

2-(difluoromethyl)pyridine-3-carbonitrile |

InChI |

InChI=1S/C7H4F2N2/c8-7(9)6-5(4-10)2-1-3-11-6/h1-3,7H |

InChI Key |

VXAINGBDMVBRIH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(N=C1)C(F)F)C#N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Difluoromethyl Nicotinonitrile

Precursor-Based Synthetic Routes to 2-(Difluoromethyl)nicotinonitrile

These methods rely on the use of foundational chemical building blocks that are assembled to create the final product.

Multi-step syntheses provide a classic and often highly controlled route to complex molecules like this compound. A common strategy involves starting with readily available nicotinonitrile or a derivative and subsequently introducing the difluoromethyl group. Nicotinonitrile itself can be prepared through several established methods, such as the dehydration of nicotinamide (B372718) using phosphorus pentoxide or from nicotinic acid and ammonia (B1221849) in the presence of a dehydrating catalyst. orgsyn.org

Another approach is to construct the pyridine (B92270) ring from acyclic precursors that already contain the difluoromethyl moiety. nih.gov While potentially less direct, this de novo synthesis can offer advantages in controlling the substitution pattern on the pyridine ring. nih.govnih.gov For instance, a fluorinated building block could be condensed with other components to form the heterocyclic ring system.

A general multi-step sequence might be conceptualized as:

Preparation of a suitable pyridine precursor: This could involve synthesizing a substituted pyridine with a leaving group (e.g., a halogen) at the 2-position.

Introduction of the difluoromethyl group: The precursor from step 1 would then undergo a difluoromethylation reaction.

To improve efficiency and reduce waste, one-pot and cascade reactions are highly desirable. These processes combine multiple reaction steps into a single operation without the need for isolating intermediate compounds. brighton.ac.uk A one-pot synthesis for a related compound, difluoromethyl ketones, has been developed involving a difluorination/fragmentation process of 1-trifluoromethyl-1,3-diketones. researchgate.netrsc.org This highlights a strategy where a precursor is transformed through several stages in the same reaction vessel.

For nicotinonitrile derivatives, a one-pot synthesis of 2-thioxo-nicotinonitrile has been reported, demonstrating the feasibility of cascade reactions for this class of compounds. researchgate.net Applying this principle to this compound could involve a sequence where a difluoromethylated precursor undergoes cyclization and subsequent functional group manipulation in a single pot to yield the target nitrile.

Catalytic Approaches in the Synthesis of this compound

Catalysis offers powerful tools for synthesizing complex molecules with high efficiency and selectivity. Both transition metals and small organic molecules have been employed in the synthesis of fluorinated pyridines.

Transition metal catalysis is a cornerstone of modern organic synthesis, particularly for forming carbon-carbon and carbon-heteroatom bonds. Copper and palladium are frequently used for difluoromethylation reactions.

Copper-Catalyzed Reactions: Copper-mediated cross-coupling reactions are effective for aromatic difluoromethylation. For example, an iron-catalyzed cross-coupling of difluoromethyl 2-pyridyl sulfone with an arylzinc reagent has been shown to proceed efficiently. rsc.org Similarly, copper can mediate the fluoroalkylation of aryl iodides, where the (2-pyridyl)sulfonyl group plays a key role. acs.org These methods could be adapted for the synthesis of this compound by starting with 2-halonicotinonitrile.

Palladium-Catalyzed Reactions: Palladium catalysts, often in combination with specialized phosphine (B1218219) ligands like BrettPhos or RuPhos, are highly effective for cross-coupling reactions. beilstein-journals.org A Negishi cross-coupling using a 2-pyridyl organozinc reagent and an aryl chloride is a known method for creating 2-aryl-substituted pyridines. organic-chemistry.org A similar strategy could couple a difluoromethyl source with a 2-halonicotinonitrile.

Table 1: Examples of Transition Metal-Catalyzed Difluoromethylation

| Catalyst System | Reagent/Substrate Type | Reaction Type | Reference |

|---|---|---|---|

| Fe-catalyst | Difluoromethyl 2-pyridyl sulfone, Arylzinc | Cross-coupling | rsc.org |

| CuBr | [(Phenylsulfonyl)difluoromethyl]trimethylsilane | Fluoroalkylation | researchgate.net |

| Pd2(dba)3 / X-Phos | 2-Heterocyclic organozinc, Aryl chloride | Negishi Cross-coupling | organic-chemistry.org |

| Pd2(dba)3 / BINAP | Perfluoroalkyl iodide, Arene | Direct Arylation | beilstein-journals.org |

Organocatalysis utilizes small, metal-free organic molecules to catalyze chemical transformations, often with high enantioselectivity. nih.gov While a specific organocatalytic route to this compound is not prominently documented, the principles of organocatalysis could be applied. For instance, an organocatalytic reaction could be used to create a chiral intermediate which is then converted to the final product. nih.gov

Biocatalysis, the use of enzymes for chemical synthesis, is a growing field. While specific biocatalytic pathways for this exact molecule are not detailed in the reviewed literature, enzymatic reactions are known for their high selectivity and mild reaction conditions, making them an attractive, albeit currently less explored, avenue.

Fluorination Strategies for the Introduction of the Difluoromethyl Group

The direct introduction of the difluoromethyl (CF2H) group onto the pyridine ring is a critical step in many synthetic routes. This can be achieved through radical, nucleophilic, or electrophilic pathways. sigmaaldrich.comresearchgate.net The direct C-H difluoromethylation of pyridines is an ideal approach as it improves step economy by avoiding pre-functionalization. nih.govresearchgate.net

Radical Difluoromethylation: This is a powerful method for functionalizing heterocycles. rsc.org A notable reagent is zinc difluoromethanesulfinate (Zn(SO2CF2H)2), also known as the Baran difluoromethylation reagent. enamine.net This reagent generates difluoromethyl radicals that can add to heteroarenes. enamine.net Researchers have demonstrated that by using oxazino pyridine intermediates, it is possible to achieve switchable meta- or para-C-H difluoromethylation of pyridines through a radical process. nih.govresearchgate.net

Nucleophilic Difluoromethylation: Reagents that act as a source of a nucleophilic "CF2H-" equivalent are used to react with electrophilic substrates. Difluoromethyl phenyl sulfone (PhSO2CF2H) is a robust nucleophilic difluoromethylating reagent. acs.org

Electrophilic Difluoromethylation: These methods involve the reaction of a carbon-centered nucleophile with an electrophilic fluorine source. sigmaaldrich.com Reagents like Selectfluor® can be used for electrophilic fluorination, although this is more common for monofluorination. durham.ac.uk

Table 2: Common Reagents for Difluoromethylation

| Reagent Name | Chemical Formula | Type of Reagent | Reference |

|---|---|---|---|

| Zinc difluoromethanesulfinate (DFMS) | Zn(SO2CF2H)2 | Radical | enamine.net |

| Difluoromethyl 2-pyridyl sulfone | C6H5F2NO2S | Nucleophilic | rsc.orgacs.org |

| Difluoromethyl phenyl sulfone | C7H6F2O2S | Nucleophilic | acs.orgtcichemicals.com |

| Diethyl (Bromodifluoromethyl)phosphonate | C5H10BrF2O3P | Nucleophilic Precursor | tcichemicals.com |

| Bis(difluoroacetyl) peroxide | C4H2F4O4 | Radical Precursor | nih.gov |

Chemical Reactivity and Transformations of 2 Difluoromethyl Nicotinonitrile

Reactions Involving the Nitrile Group of 2-(Difluoromethyl)nicotinonitrile

The carbon-nitrogen triple bond of the nitrile group is highly polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. This polarity governs the primary transformations of this functional group.

The nitrile group can undergo hydrolysis under either acidic or basic conditions to initially form an amide, 2-(difluoromethyl)nicotinamide, which can then be further hydrolyzed to the corresponding carboxylic acid, 2-(difluoromethyl)nicotinic acid. wikipedia.org The reaction proceeds via nucleophilic attack of water or hydroxide (B78521) ion on the electrophilic nitrile carbon.

The electron-withdrawing nature of the difluoromethyl group at the 2-position of the pyridine (B92270) ring is expected to influence the rate of hydrolysis. Similar to other electron-withdrawing groups, the -CHF₂ group can enhance the electrophilicity of the nitrile carbon, potentially accelerating the hydrolysis process compared to unsubstituted nicotinonitriles. nih.gov The formation of 2-(difluoromethyl)nicotinic acid from related precursors in synthetic routes confirms the viability of this transformation. bldpharm.com

Table 1: Representative Conditions for Nitrile Hydrolysis

| Reaction | Reagents and Conditions | Product | Notes |

|---|---|---|---|

| Acid-Catalyzed Hydrolysis | H₂SO₄ (aq), heat | 2-(Difluoromethyl)nicotinic acid | The reaction typically requires strong acid and elevated temperatures to proceed to the carboxylic acid. The intermediate amide may be isolated under milder conditions. |

| Base-Catalyzed Hydrolysis | NaOH (aq), heat | Sodium 2-(difluoromethyl)nicotinate | Saponification gives the carboxylate salt, which requires subsequent acidification to yield the free carboxylic acid. |

This table presents generalized conditions based on established nitrile chemistry; specific experimental data for this compound is limited.

The nitrile group is readily reduced to a primary amine, yielding [2-(difluoromethyl)pyridin-3-yl]methanamine. This transformation is a cornerstone of synthetic chemistry for producing primary amines. nih.gov Common methods include the use of metal hydrides like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. rsc.org

During catalytic hydrogenation, catalysts such as Raney nickel, palladium, or platinum are employed under a hydrogen atmosphere. rsc.org The choice of catalyst and reaction conditions (e.g., temperature, pressure, solvent) is crucial to achieve high selectivity for the primary amine and avoid the formation of secondary or tertiary amine byproducts. rsc.org For instance, the catalytic reduction of the structurally related [3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetonitrile is performed using a palladium catalyst in a protic solvent.

Table 2: Common Reagents for the Reduction of Nitriles to Primary Amines

| Reagent(s) | Solvent | Product |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) followed by H₂O workup | Diethyl ether, THF | [2-(Difluoromethyl)pyridin-3-yl]methanamine |

| H₂ / Raney Nickel | Ethanol, Methanol | [2-(Difluoromethyl)pyridin-3-yl]methanamine |

| H₂ / Palladium on Carbon (Pd/C) | Acetic Acid, Methanol | [2-(Difluoromethyl)pyridin-3-yl]methanamine |

This table is based on general methods for nitrile reduction and specific examples from related pyridine derivatives.

The nitrile group can participate as a 2π component (a dienophile or dipolarophile) in cycloaddition reactions to form heterocyclic systems. wikipedia.org The reactivity of the nitrile in these reactions is significantly enhanced by the presence of electron-withdrawing groups. In this compound, both the pyridine ring nitrogen and the difluoromethyl group are electron-withdrawing, which should increase the electrophilicity of the nitrile and its susceptibility to participate in cycloadditions with electron-rich dienes or dipoles.

The Diels-Alder reaction, a [4+2] cycloaddition, provides a pathway to six-membered heterocyclic rings. wikipedia.org While less common for nitriles than for alkenes, an electron-deficient nitrile can react with an electron-rich diene, particularly in intramolecular contexts or under thermal or Lewis acid-catalyzed conditions. nih.gov Similarly, [3+2] cycloadditions with 1,3-dipoles like azides or nitrile oxides can be used to construct five-membered heterocycles such as tetrazoles or oxadiazoles, respectively.

Table 3: Potential Cycloaddition Reactions Involving the Nitrile Group

| Reaction Type | Reactant | Product Type |

|---|---|---|

| [4+2] Cycloaddition | Electron-rich diene (e.g., 2,3-dimethyl-1,3-butadiene) | Dihydropyridine derivative |

| [3+2] Cycloaddition | Sodium Azide (NaN₃) | Tetrazole derivative |

| [3+2] Cycloaddition | Nitrile Oxide (generated in situ) | Oxadiazole derivative |

Reactions at the Nicotinonitrile Core

The reactivity of the pyridine ring is heavily influenced by the nitrogen heteroatom and the attached substituents. The nitrogen atom is electron-withdrawing via an inductive effect, making the pyridine ring less reactive towards electrophilic attack than benzene (B151609) but more susceptible to nucleophilic attack.

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally difficult and requires harsh reaction conditions. wikipedia.org The ring is significantly deactivated by the electronegative nitrogen atom, which can also be protonated under the strong acidic conditions often used for EAS, leading to the even more deactivated pyridinium (B92312) ion.

In this compound, the ring is further deactivated by two powerful electron-withdrawing groups: the difluoromethyl group at C2 and the nitrile group at C3. These groups decrease the electron density of the ring, making it highly resistant to attack by electrophiles. If a reaction were to occur, substitution would be directed to the C5 position, which is meta to the existing substituents and the position least deactivated by their combined electron-withdrawing effects. Typical EAS reactions like nitration or halogenation would require exceptionally forcing conditions. rsc.org

Table 4: Predicted Outcome of Electrophilic Aromatic Substitution

| Reaction | Reagents and Conditions | Predicted Major Product | Notes |

|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ (fuming) | 2-(Difluoromethyl)-5-nitronicotinonitrile | Reaction is expected to be very slow and require high temperatures due to severe ring deactivation. |

| Bromination | Br₂ / FeBr₃, heat | 2-(Difluoromethyl)-5-bromonicotinonitrile | Harsh conditions would be necessary. |

This table is based on established principles of electrophilic aromatic substitution on heavily deactivated pyridine rings; these reactions are predicted to be extremely challenging for this substrate.

Nucleophilic aromatic substitution (SNAr) is a characteristic reaction of electron-deficient aromatic rings, particularly pyridines bearing a good leaving group (such as a halide) at the 2-, 4-, or 6-positions. The reaction is facilitated by electron-withdrawing groups that can stabilize the negative charge of the intermediate Meisenheimer complex.

While this compound itself does not have a leaving group, its derivatives, such as 6-chloro-2-(difluoromethyl)nicotinonitrile, are excellent candidates for SNAr. The presence of the difluoromethyl group, the nitrile group, and the ring nitrogen all act to stabilize the anionic intermediate formed upon nucleophilic attack at the C6 position, facilitating the displacement of the chloride. A wide variety of nucleophiles, including alkoxides, thiolates, and amines, can be used to introduce new functional groups at this position under relatively mild conditions.

Table 5: Nucleophilic Aromatic Substitution on a Halogenated Derivative

| Substrate | Nucleophile | Reagents and Conditions | Product |

|---|---|---|---|

| 6-Chloro-2-(difluoromethyl)nicotinonitrile | Sodium Methoxide (NaOMe) | Methanol, room temp. to reflux | 6-Methoxy-2-(difluoromethyl)nicotinonitrile |

| 6-Chloro-2-(difluoromethyl)nicotinonitrile | Ammonia (B1221849) (NH₃) | Dioxane, heat | 6-Amino-2-(difluoromethyl)nicotinonitrile |

This table illustrates the expected reactivity based on the known behavior of 2- and 6-halopyridines activated by electron-withdrawing groups.

Functionalization of Pyridine Ring Positions

The functionalization of pyridine rings is a cornerstone of heterocyclic chemistry, allowing for the synthesis of a diverse range of valuable compounds. researchgate.net The electronic nature of the pyridine ring, characterized by its electron-deficient π-system, dictates its reactivity towards various reagents. The presence of both a nitrile (-CN) and a difluoromethyl (-CF2H) group, both of which are electron-withdrawing, further deactivates the pyridine ring towards electrophilic substitution.

Conversely, these substituents make the ring more susceptible to nucleophilic attack or functionalization via metallation. Generally, for a pyridine substituted at the 2- and 3-positions, functionalization at the C4, C5, and C6 positions would be considered.

C4-Position: The C4-position is often a target for functionalization in pyridinium derivatives through photoinduced charge transfer processes. nih.gov

C5- and C6-Positions: Direct C-H functionalization at these positions would likely require harsh conditions or specific directing group strategies, which have not been reported for this specific molecule.

It is important to note that no specific examples of the functionalization of the pyridine ring of this compound are available in the reviewed scientific literature.

Reactions at the Difluoromethyl Group of this compound

The difluoromethyl group offers unique reactivity pathways, primarily involving the acidic C-H bond or the strong C-F bonds.

Modification of the Difluoromethyl Moiety

The proton on the difluoromethyl group is acidic and can be removed by a strong base. This allows the formation of a difluoromethyl anion, which can then react with electrophiles. A highly relevant analogue is difluoromethyl 2-pyridyl sulfone, which reacts with aldehydes and ketones in a Julia-Kocienski type olefination. cas.cn In this reaction, the deprotonated difluoromethyl group adds to the carbonyl, and subsequent rearrangement and elimination lead to a gem-difluoroalkene. cas.cnacs.org

Table 1: Example of a Julia-Kocienski Type Olefination with an Analogous Compound

| Reactant 1 | Reactant 2 | Base | Product | Yield | Reference |

| Difluoromethyl 2-pyridyl sulfone | p-Anisaldehyde | t-BuOK | 1-(2,2-difluorovinyl)-4-methoxybenzene | 86% | cas.cn |

This table demonstrates the reactivity of a CF2H group at the 2-position of a pyridine ring, but it should be noted that the substrate is a sulfone, not a nitrile.

It is plausible that this compound could undergo similar deprotonation and reaction with electrophiles, but experimental data is lacking.

Transformations Involving C-F Bond Activation

The activation of a carbon-fluorine bond is a challenging transformation due to the high bond dissociation energy. Research in this area often focuses on the defluorinative functionalization of trifluoromethyl groups to yield difluoro-compounds. nih.gov For instance, visible-light-induced C-F activation has been used for the difluoroalkylation of indoles from trifluoromethylarenes. nih.gov Another strategy involves the nickel-mediated cycloaddition of 2-trifluoromethyl-1-alkenes, which proceeds via a double C-F bond activation. nih.gov

These methods, however, are designed for CF3 groups or other specific fluorinated substrates and are not directly applicable to the C-F bonds within the difluoromethyl group of this compound. There is no published research detailing the C-F bond activation for this specific molecule.

Mechanistic Elucidation of Key Transformations of this compound

Without established key transformations for this compound, there are no specific mechanistic studies to report. Mechanistic investigations are typically conducted to understand the reaction pathways, intermediates, and transition states of known reactions. For the analogous Julia-Kocienski reaction involving difluoromethyl 2-pyridyl sulfone, a mechanism is proposed that proceeds through the condensation of the deprotonated sulfone with a carbonyl compound, followed by rearrangement to a sulfinate salt intermediate, which then decomposes to the alkene product. acs.org Any future reactivity studies on this compound would require similar dedicated mechanistic elucidation.

Derivatization and Analog Synthesis from 2 Difluoromethyl Nicotinonitrile

Synthesis of Novel Nicotinonitrile Derivatives from 2-(Difluoromethyl)nicotinonitrile

Currently, there is a lack of specific published research to populate detailed subsections on the peripheral functionalization or core modification of this compound. General methodologies for pyridine (B92270) functionalization exist, but their direct application to and efficacy with this substrate have not been documented.

Information on the selective functionalization of the C4, C5, and C6 positions of the pyridine ring in this compound is not available in the current body of scientific literature.

Similarly, studies detailing modifications to the pyridine core of this compound, such as N-oxidation or the formation of pyridinium (B92312) salts, are not specifically described. A novel method for the direct synthesis of N-difluoromethyl-2-pyridones from pyridines has been described, which proceeds through N-difluoromethylpyridinium salt intermediates. nih.gov

Exploration of Structure-Reactivity Relationships in this compound Analogs

Without a library of synthesized analogs of this compound, a systematic exploration of its structure-reactivity relationships is not possible. Such studies would be valuable in understanding how modifications to the molecule affect its chemical properties and potential applications.

Utilization of this compound as a Building Block for Complex Molecules

The application of this compound as a foundational element in the construction of more complex chemical structures is an area ripe for investigation. However, documented examples are not present in the available literature.

Multi-component reactions (MCRs) are powerful tools for the efficient synthesis of complex molecules. thieme-connect.denih.govfrontiersin.orgnih.gov Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly prominent in creating diverse molecular scaffolds. nih.govfrontiersin.org While the nitrile group of nicotinonitriles can sometimes be converted to an isocyanide, facilitating participation in such reactions, there are no specific reports of this compound being used in this context.

The development of multi-step synthetic pathways that utilize this compound to access novel and complex chemical scaffolds has not been reported. Such routes would be crucial for unlocking the full potential of this compound in various fields of chemical research.

Advanced Spectroscopic and Structural Analysis of 2 Difluoromethyl Nicotinonitrile and Its Derivatives

High-Resolution NMR Spectroscopy for Stereochemical and Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the detailed molecular structure of organic compounds in solution. For fluorinated molecules like 2-(difluoromethyl)nicotinonitrile, a combination of one-dimensional and multi-dimensional NMR experiments provides invaluable information about stereochemistry and conformational preferences.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning proton (¹H) and carbon (¹³C) signals, especially in complex molecules where signal overlap is common in 1D spectra. libretexts.org

COrrelation SpectroscopY (COSY): This homonuclear experiment reveals scalar (J)-couplings between protons, typically through two or three bonds. libretexts.orgsdsu.edu A COSY spectrum of a this compound derivative would show cross-peaks between adjacent protons on the pyridine (B92270) ring, aiding in their sequential assignment.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. sdsu.educolumbia.edu This is a highly sensitive technique that allows for the direct identification of which protons are attached to which carbon atoms. columbia.edu For this compound, an HSQC spectrum would show a correlation between the difluoromethyl proton and the difluoromethyl carbon.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is crucial for identifying longer-range couplings between protons and carbons (typically over two to three bonds). sdsu.educolumbia.edu This provides information about the connectivity of different parts of the molecule. For instance, in a derivative of this compound, an HMBC spectrum could show correlations from the difluoromethyl proton to the carbon atom at position 2 of the pyridine ring and the nitrile carbon, confirming the attachment of the difluoromethyl group.

The following table illustrates typical correlations that would be observed in 2D NMR spectra for a hypothetical this compound derivative.

| Technique | Correlating Nuclei | Information Gained |

| COSY | ¹H – ¹H | Identifies neighboring protons on the pyridine ring. |

| HSQC | ¹H – ¹³C (one-bond) | Connects protons to their directly attached carbons. |

| HMBC | ¹H – ¹³C (multiple-bond) | Establishes connectivity across the molecule, for example, between the CHF₂ group and the pyridine ring. |

Fluorine-19 NMR Spectroscopy for Difluoromethyl Group Characterization

Fluorine-19 (¹⁹F) NMR spectroscopy is a powerful and highly sensitive tool for characterizing fluorinated organic compounds. researchgate.net The ¹⁹F nucleus has a spin of 1/2 and is 100% naturally abundant, leading to sharp signals and relatively short acquisition times.

In the case of this compound, the ¹⁹F NMR spectrum provides direct information about the electronic environment of the difluoromethyl group. The chemical shift of the fluorine atoms is sensitive to the electronic effects of the pyridine ring and the nitrile group.

A key feature of the ¹⁹F NMR spectrum of a difluoromethyl group is the coupling to the geminal proton. This results in a doublet in the ¹⁹F spectrum, with a large one-bond coupling constant (¹JFH). rsc.org Similarly, the proton NMR spectrum of the difluoromethyl group appears as a triplet due to coupling with the two equivalent fluorine atoms (¹JHF). The magnitude of this coupling constant is a characteristic feature of the CHF₂ group.

For example, in a related compound, 2-((difluoromethyl)thio)pyridine, the ¹⁹F NMR spectrum in CDCl₃ shows a doublet at -96.26 ppm with a coupling constant of 56.3 Hz. rsc.org The ¹H NMR shows a corresponding triplet at 7.70 ppm with the same coupling constant. rsc.org

Mass Spectrometry for Fragmentation Pathway Analysis and Isotopic Profiling

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. libretexts.org

Upon ionization in the mass spectrometer, the molecular ion of this compound can undergo fragmentation. The fragmentation pathways are influenced by the stability of the resulting fragment ions and neutral losses. Common fragmentation patterns for aromatic nitriles include the loss of the cyano group (CN). For fluorinated compounds, the loss of fluorine atoms or the entire difluoromethyl group can also be observed.

High-resolution mass spectrometry (HRMS) allows for the determination of the elemental composition of the molecule and its fragments with high accuracy, which is crucial for confirming the identity of unknown compounds.

Isotopic profiling is particularly useful for compounds containing elements with distinct isotopic patterns, such as chlorine or bromine. While fluorine is monoisotopic, the presence of other elements in derivatives of this compound could be confirmed by their characteristic isotopic distributions in the mass spectrum.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Bond Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. bdu.ac.in These techniques are excellent for identifying the presence of specific functional groups.

For this compound, the key functional groups that give rise to characteristic vibrational bands are:

Nitrile Group (C≡N): The stretching vibration of the C≡N triple bond typically appears as a sharp, medium-intensity band in the IR spectrum in the region of 2200-2260 cm⁻¹. mdpi.com

Aromatic Ring (Pyridine): The C=C and C=N stretching vibrations within the pyridine ring give rise to a series of bands in the 1400-1600 cm⁻¹ region. C-H stretching vibrations on the aromatic ring are observed above 3000 cm⁻¹.

Difluoromethyl Group (CHF₂): The C-F stretching vibrations are typically strong in the IR spectrum and appear in the region of 1000-1400 cm⁻¹. The C-H stretching of the difluoromethyl group will also be present.

The following table summarizes the expected vibrational frequencies for the key functional groups in this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C≡N (Nitrile) | Stretching | 2200 - 2260 | Medium, Sharp |

| C=C, C=N (Aromatic) | Stretching | 1400 - 1600 | Variable |

| Aromatic C-H | Stretching | > 3000 | Variable |

| C-F | Stretching | 1000 - 1400 | Strong |

X-ray Crystallography for Solid-State Molecular Structure Elucidation

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com This method provides accurate bond lengths, bond angles, and torsional angles, offering an unambiguous depiction of the molecule's conformation in the solid state.

For this compound or its derivatives, a single-crystal X-ray diffraction study would reveal:

The planarity of the pyridine ring.

The precise bond lengths and angles of the difluoromethyl group and the nitrile group.

The conformation of the difluoromethyl group relative to the pyridine ring.

Intermolecular interactions in the crystal lattice, such as hydrogen bonding or π-π stacking, which can influence the physical properties of the compound.

While specific crystallographic data for this compound was not found, analysis of related structures, such as derivatives of 2,1,3-benzothiadiazine, demonstrates the utility of this technique in establishing definitive molecular structures. rsc.org

Computational and Theoretical Studies of 2 Difluoromethyl Nicotinonitrile

Quantum Chemical Calculations on Electronic Structure and Reactivity

Frontier Molecular Orbital Theory Applications

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for predicting chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO, the lowest energy empty orbital, acts as an electron acceptor (electrophile). youtube.comyoutube.com

For 2-(difluoromethyl)nicotinonitrile, the energy and spatial distribution of these orbitals are critical. The HOMO is expected to be distributed over the π-system of the pyridine (B92270) ring, while the LUMO will also be located on the ring, likely with significant contributions from the carbon atoms attached to the electron-withdrawing nitrile and difluoromethyl groups. The energy gap between the HOMO and LUMO indicates the molecule's chemical stability; a large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more readily polarizable and reactive.

Calculations would predict the sites most susceptible to electrophilic attack (where the HOMO density is highest) and nucleophilic attack (where the LUMO density is highest). The difluoromethyl and nitrile groups are strongly electron-withdrawing, which is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted nicotinonitrile.

Illustrative Data Table: FMO Properties of this compound This table presents hypothetical but realistic values derived from a DFT calculation (e.g., at the B3LYP/6-31G(d) level of theory) to illustrate the expected output.

| Property | Calculated Value (eV) | Description |

| HOMO Energy | -7.5 eV | Indicates the energy of the highest occupied molecular orbital, related to the ionization potential and nucleophilicity. |

| LUMO Energy | -1.2 eV | Indicates the energy of the lowest unoccupied molecular orbital, related to the electron affinity and electrophilicity. |

| HOMO-LUMO Gap | 6.3 eV | The energy difference between the HOMO and LUMO, correlating with the molecule's kinetic stability and electronic excitation energy. |

Charge Distribution and Electrostatic Potential Analysis

The distribution of electron density within a molecule governs its electrostatic interactions. Quantum chemical calculations can generate a Molecular Electrostatic Potential (MESP) map, which visualizes the electrostatic potential on the electron density surface of a molecule. This map helps identify electron-rich regions (negative potential, typically colored red), which are prone to electrophilic attack, and electron-poor regions (positive potential, typically blue), which are susceptible to nucleophilic attack.

Atomic charge calculations (e.g., using Mulliken, or Natural Bond Orbital [NBO] analysis) provide a quantitative measure of the partial charge on each atom, further clarifying the electronic landscape.

Illustrative Data Table: NBO Charges for this compound This table shows hypothetical Natural Bond Orbital (NBO) charges to illustrate charge distribution. Actual values depend on the computational method.

| Atom/Group | Hypothetical NBO Charge (a.u.) | Implication |

| Pyridine N | -0.45 | Electron-rich site, potential for protonation or coordination. |

| Nitrile N | -0.38 | Electron-rich site, contributes to the molecule's polarity. |

| Difluoromethyl C | +0.50 | Electron-deficient due to attached fluorine atoms. |

| Fluorine (average) | -0.35 | Highly electronegative, strong inductive electron withdrawal. |

| Pyridine C2 (attached to CHF2) | +0.25 | Electron-deficient due to substituent effect. |

| Pyridine C3 (attached to CN) | +0.20 | Electron-deficient due to substituent effect. |

Reaction Mechanism Prediction and Validation via Computational Modeling

Computational modeling is a powerful tool for investigating reaction mechanisms, providing insights that can be difficult to obtain experimentally. researchgate.net By mapping the potential energy surface of a reaction, chemists can identify intermediates, locate transition states, and calculate energy barriers, thereby predicting the most likely reaction pathway. researchgate.net

Transition State Localization and Energy Barrier Calculations

For any proposed reaction involving this compound, such as nucleophilic aromatic substitution or modification of the nitrile group, computational methods can be used to locate the transition state (TS) structure. The TS represents the highest energy point along the reaction coordinate. Calculating its geometry and energy relative to the reactants allows for the determination of the activation energy (energy barrier). A lower activation energy corresponds to a faster reaction rate. These calculations can help predict whether a reaction is kinetically feasible under certain conditions and can explain regioselectivity when multiple reaction sites are possible.

Illustrative Data Table: Calculated Energy Barriers for a Hypothetical Reaction Reaction: Nucleophilic attack of OH⁻ at the C6 position of the pyridine ring.

| Parameter | Gas Phase (kcal/mol) | In Water (kcal/mol) |

| Energy of Reactants | 0.0 | 0.0 |

| Energy of Transition State | +18.5 | +15.2 |

| Activation Energy (ΔG‡) | 18.5 | 15.2 |

| Energy of Products | -5.4 | -9.8 |

Solvent Effects on Reaction Pathways

Reactions are typically carried out in a solvent, which can significantly influence reaction rates and mechanisms. Computational models can account for solvent effects, often using implicit models like the Polarizable Continuum Model (PCM), where the solvent is treated as a continuous medium with a specific dielectric constant. Solvents can stabilize charged species, such as intermediates and transition states, altering the energy barriers of a reaction. For a polar molecule like this compound, polar solvents would be expected to have a substantial impact on its reactivity, potentially favoring pathways that involve charge-separated transition states.

Conformational Analysis and Intramolecular Interactions of this compound

The three-dimensional shape of a molecule is crucial to its function and reactivity. Conformational analysis involves identifying the stable arrangements of atoms (conformers) that a molecule can adopt through rotation around its single bonds. youtube.com For this compound, a key conformational freedom is the rotation around the C2-C(F2H) bond.

Computational methods can systematically explore the potential energy surface associated with this rotation to identify the lowest-energy (most stable) conformers. The analysis would reveal the relative energies of different conformers and the energy barriers to rotation between them. This is critical for understanding steric hindrance and potential intramolecular interactions, such as weak hydrogen bonds between the difluoromethyl hydrogen and the pyridine or nitrile nitrogen atoms, which can stabilize certain conformations. rsc.org DFT calculations are well-suited for studying these subtle non-covalent interactions. rsc.org

Illustrative Data Table: Relative Energies of this compound Conformers Energies are relative to the most stable conformer. The dihedral angle is defined by N(pyridine)-C2-C(CHF2)-H.

| Conformer | Dihedral Angle (°) | Relative Energy (kcal/mol) | Stability |

| 1 | 0 | 0.00 | Most Stable (Global Minimum) |

| 2 | 180 | 1.25 | Less Stable |

De Novo Design Principles for this compound Analogs Based on Computational Insights

The design of novel analogs of this compound, a process known as de novo design, leverages computational methodologies to generate new molecular structures with desired properties. nih.gov This approach is not reliant on existing templates but rather builds molecules from the ground up, exploring a vast chemical space to identify compounds with potentially improved efficacy, selectivity, or other pharmacological characteristics. nih.gov The principles guiding this design process are rooted in structure-based and ligand-based computational strategies. nih.gov

A fundamental aspect of de novo design involves the use of computational algorithms to construct novel molecules. nih.gov These methods can be broadly categorized into two main approaches: structure-based design, which relies on the three-dimensional structure of the biological target, and ligand-based design, which utilizes the properties of known active molecules. nih.gov In the context of this compound, both strategies can be hypothetically employed to guide the generation of new analogs.

For a structure-based approach, the initial step would be to identify a biological target for which this compound has a known or predicted affinity. Molecular docking simulations would then be performed to predict the binding mode and affinity of the parent molecule within the active site of the target. These simulations provide crucial insights into the key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to binding.

Once the binding mode of this compound is understood, de novo design algorithms can be used to build new molecules that are complementary to the active site. These algorithms can be programmed to explore different fragments and linkers, assembling them in a way that maximizes the predicted binding affinity and satisfies other desirable properties, such as synthetic accessibility and drug-likeness.

In a ligand-based de novo design strategy, the starting point is the structure of this compound itself, along with any other known active analogs. A pharmacophore model can be developed to identify the essential chemical features required for biological activity. This model would highlight the spatial arrangement of features like hydrogen bond donors and acceptors, aromatic rings, and hydrophobic groups. De novo design software can then generate novel scaffolds that incorporate these key pharmacophoric elements, while exploring diverse chemical space to identify new core structures.

Machine learning and artificial intelligence are also playing an increasingly important role in de novo drug design. nih.gov Generative models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be trained on large datasets of known molecules to learn the underlying rules of chemical structure and bonding. nih.gov These models can then be used to generate novel molecules with specific desired properties, offering a powerful tool for exploring new chemical entities based on the foundational structure of this compound.

The output of these de novo design processes is a library of virtual compounds. These computationally generated molecules must then be prioritized for synthesis and experimental testing. This prioritization is typically based on a combination of factors, including predicted binding affinity, ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, and synthetic feasibility.

To illustrate the potential outcomes of a de novo design study for analogs of this compound, the following hypothetical data tables showcase the types of computational insights that would be generated.

Table 1: Hypothetical De Novo Designed Analogs of this compound and their Predicted Properties

| Analog ID | Molecular Formula | Predicted Binding Affinity (kcal/mol) | Predicted LogP | Synthetic Accessibility Score |

| DN-1 | C8H6F2N2O | -8.5 | 2.1 | 2.5 |

| DN-2 | C9H8F2N2 | -8.2 | 2.3 | 3.1 |

| DN-3 | C8H5F2N3 | -7.9 | 1.9 | 2.8 |

| DN-4 | C7H3F2N3S | -9.1 | 2.0 | 3.5 |

Table 2: Key Molecular Descriptors for Hypothetical De Novo Designed Analogs

| Analog ID | Molecular Weight ( g/mol ) | Number of Hydrogen Bond Donors | Number of Hydrogen Bond Acceptors | Polar Surface Area (Ų) |

| DN-1 | 184.15 | 1 | 3 | 58.44 |

| DN-2 | 182.16 | 0 | 2 | 46.21 |

| DN-3 | 181.14 | 1 | 4 | 71.27 |

| DN-4 | 215.19 | 1 | 4 | 84.56 |

These tables represent the kind of data that would be generated in a computational study, providing a basis for selecting the most promising candidates for further development. The predicted binding affinities suggest the potential for improved target engagement, while the other descriptors offer insights into the drug-like properties of the designed analogs.

Advanced Applications and Future Prospects of 2 Difluoromethyl Nicotinonitrile in Non Biological Chemical Systems

Role as a Key Intermediate in the Synthesis of Advanced Materials Precursors

As a functionalized pyridine (B92270) derivative, 2-(Difluoromethyl)nicotinonitrile holds theoretical potential as a key intermediate in the synthesis of precursors for advanced materials. The nitrile group can be chemically transformed into other functional groups, such as amines or carboxylic acids, which can then serve as reactive sites for further molecular construction. For instance, a patent has demonstrated the reduction of the nitrile group in this compound to a primary amine using a Raney-Nickel catalyst. google.com This transformation underscores its utility as an intermediate, though the specific application detailed in the patent falls within the biological realm, an area explicitly excluded from this review.

Polymer Chemistry Applications (as monomer or building block for functional polymers)

In the field of polymer chemistry, nicotinonitrile derivatives can, in principle, be utilized as monomers or building blocks for functional polymers. The nitrile group could potentially participate in cyclotrimerization reactions to form triazine-based covalent organic frameworks (COFs). However, no specific studies have been found that document the use of this compound for this purpose. While related compounds are sometimes classified as monomers for materials like COFs, concrete research detailing the polymerization of this compound and the properties of the resulting polymers is not available in the reviewed literature.

Organic Electronics and Optoelectronic Material Synthesis

Contribution to Novel Catalytic Systems Design

The pyridine scaffold is a common feature in ligands for metal-based catalysts. The electronic properties of the pyridine ring can be tuned by substituents, which in turn influences the catalytic activity of the metal center. The difluoromethyl group, with its strong electron-withdrawing character, could modulate the electronic environment of the nitrogen atom in this compound, making it a candidate for a ligand in novel catalytic systems. However, a thorough search of the scientific literature did not yield any studies where this compound or its close derivatives have been employed in the design or synthesis of new catalysts.

Development of Chemical Probes and Tags (non-biological utility)

Pyridine-based fluorophores are utilized as chemical probes for various analytical purposes. The fluorescence properties of these molecules can be sensitive to their local environment, making them useful for sensing applications. While the development of chemical probes from pyridine derivatives is an active area of research, no publications were found that specifically detail the synthesis or application of a non-biological chemical probe or tag based on the this compound structure.

Emerging Research Areas for this compound in Chemical Technology

The introduction of a difluoromethyl group into organic molecules is a significant area of research in medicinal chemistry due to its ability to modulate physicochemical properties. It is plausible that this interest could extend to materials science, where the unique properties of the difluoromethyl group could be harnessed to create new functional materials. Potential, yet currently unexplored, research areas could include its use in the synthesis of novel liquid crystals, functional dyes, or as an additive to modulate the properties of existing materials. However, at present, there is no published research to substantiate any emerging applications for this compound in non-biological chemical technology.

Q & A

Q. What are the common synthetic routes for 2-(Difluoromethyl)nicotinonitrile, and how do reaction conditions affect yield?

Answer: this compound is typically synthesized via nucleophilic substitution or cross-coupling reactions. For example, analogous compounds like 2-(methylthio)nicotinonitrile are prepared using published protocols involving palladium-catalyzed reactions or fluorination agents (e.g., DAST) to introduce fluorine groups . Key variables affecting yield include:

- Temperature : Higher temperatures (80–120°C) improve fluorination efficiency but may degrade thermally sensitive intermediates.

- Catalyst selection : Pd(PPh₃)₄ or CuI catalysts enhance coupling reactions of pyridine precursors with difluoromethylating agents.

- Solvent polarity : Polar aprotic solvents (DMF, DMSO) stabilize intermediates and improve reaction homogeneity.

Q. Table 1: Example Reaction Conditions for Nicotinonitrile Derivatives

| Precursor | Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Chloronicotinonitrile | Pd(PPh₃)₄ | DMF | 100 | 72 | |

| 2-Aminonicotinonitrile | CuI | DMSO | 80 | 65 |

Q. How is this compound characterized using spectroscopic methods?

Answer: Structural confirmation relies on ¹H/¹³C NMR , FT-IR , and mass spectrometry :

- ¹H NMR : The difluoromethyl group (-CF₂H) shows a characteristic triplet near δ 5.8–6.2 ppm due to coupling with adjacent protons .

- ¹³C NMR : The nitrile carbon (C≡N) appears at ~115–120 ppm, while CF₂ resonates at ~110–115 ppm (¹JCF ≈ 250 Hz) .

- IR : A sharp peak at ~2220–2240 cm⁻¹ confirms the nitrile group.

Critical Note : Ensure deuterated solvents (e.g., DMSO-d₆) are used to avoid signal overlap.

Advanced Research Questions

Q. How does the difluoromethyl group influence conformational stability and binding affinity in biological targets?

Answer: The -CF₂H group impacts bioactivity through:

- Electronegativity : Fluorine’s high electronegativity reduces electron density on adjacent carbons, altering π-π stacking or hydrogen-bonding interactions with proteins .

- Conformational rigidity : The C-F bond’s restricted rotation stabilizes specific molecular conformations, enhancing target selectivity (e.g., in enzyme inhibition) .

- Lipophilicity : Increased logP improves membrane permeability but may reduce solubility.

Example : In analogous carboxamide derivatives, the difluoromethyl group improved binding to fungal cytochrome bc₁ by 3-fold compared to non-fluorinated analogs .

Q. What are the structure-activity relationship (SAR) findings for analogs of this compound in inhibiting biological targets?

Answer: SAR studies reveal:

- Positional effects : Substitution at the pyridine ring’s 4th or 6th position (e.g., phenyl or trifluoromethyl groups) enhances inhibitory potency against fungal Complex II enzymes .

- Bioisosteric replacements : Replacing nitrile (-CN) with carboxamide (-CONH₂) improves solubility but reduces cellular uptake .

- Toxicity trade-offs : While -CF₂H increases metabolic stability, it may elevate hepatotoxicity risks, as seen in difluoromethylornithine derivatives .

Q. Table 2: SAR Data for Selected Derivatives

| Compound | Target | IC₅₀ (nM) | Toxicity (LD₅₀, mg/kg) | Reference |

|---|---|---|---|---|

| 2-(Difluoromethyl)-N-(indan)pyridine-3-carboxamide | Fungal Complex II | 12 | >2000 | |

| This compound | Bacterial Kinase X | 45 | 800 |

Q. How can researchers address contradictions in toxicity data for difluoromethyl-containing compounds?

Answer: Discrepancies in toxicity profiles (e.g., neurotoxicity vs. hepatotoxicity) require:

- Mechanistic studies : Use in vitro assays (e.g., mitochondrial membrane potential assays) to differentiate organ-specific effects .

- Metabolite profiling : LC-MS/MS analysis identifies reactive intermediates (e.g., fluoroacetate) that may explain toxicity .

- Species-specific testing : Rodent models may underestimate human hepatotoxicity due to metabolic differences .

Q. What methodological strategies optimize the stability of this compound in aqueous solutions?

Answer:

- pH control : Maintain pH 6–8 to prevent hydrolysis of the nitrile group.

- Lyophilization : Freeze-drying with cryoprotectants (e.g., trehalose) enhances shelf life.

- Chelating agents : Add EDTA (1–2 mM) to sequester metal ions that catalyze degradation .

Key Recommendations for Researchers:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.